molecular formula C20H16ClN5O2 B11212295 ethyl 4-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate

ethyl 4-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate

Cat. No.: B11212295
M. Wt: 393.8 g/mol
InChI Key: RDZNBTXCPGUFAX-UHFFFAOYSA-N
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Description

Ethyl 4-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate is a chemical compound built on a pyrazolo[3,4-d]pyrimidine scaffold, a structure recognized for its significant potential in modulating kinase activity. Compounds within this chemical class have been investigated as potent modulators of key serine-threonine kinases, including p70S6K, Akt1 (PKBα), and Akt2 (PKBβ) . These kinases are central nodes in the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of fundamental cellular processes such as proliferation, differentiation, metabolism, and programmed cell death. Dysregulation of this pathway is a hallmark of various human diseases, making its components attractive targets for therapeutic intervention. Consequently, this compound provides researchers with a valuable tool for probing the intricate mechanisms of cell signaling and for investigating diseases driven by aberrant kinase activity. Its primary research applications are in the fields of oncology, for the study of proliferative diseases; immunology, for exploring inflammatory and autoimmune conditions; and metabolic disease research. By inhibiting specific kinase targets, this compound can be used to elucidate their specific roles in disease pathogenesis and to validate their potential for therapeutic targeting. The structure-activity relationship (SAR) of analogous compounds indicates that substitutions on the pyrazolo[3,4-d]pyrimidine core, such as the 3-chlorophenyl group and the 4-aminobenzoate moiety, are critical for its biological activity and selectivity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C20H16ClN5O2

Molecular Weight

393.8 g/mol

IUPAC Name

ethyl 4-[[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]benzoate

InChI

InChI=1S/C20H16ClN5O2/c1-2-28-20(27)13-6-8-15(9-7-13)25-18-17-11-24-26(19(17)23-12-22-18)16-5-3-4-14(21)10-16/h3-12H,2H2,1H3,(H,22,23,25)

InChI Key

RDZNBTXCPGUFAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Cyclization of 5-Aminopyrazole-4-Carboxylate Derivatives

The pyrazolo[3,4-d]pyrimidine core is commonly synthesized from 5-aminopyrazole-4-carboxylate derivatives. In a method adapted from Kasibhatla et al., cyclization with formamide or urea under reflux conditions yields the pyrimidine ring. For example, heating ethyl 5-amino-1H-pyrazole-4-carboxylate with formic acid at 120°C for 6 hours produces the unsubstituted pyrazolo[3,4-d]pyrimidin-4(3H)-one.

Reaction Conditions :

ReagentTemperatureTimeYield
Formic acid120°C6 h72%
Urea150°C8 h65%

Alternative Cyclization Using Malononitrile

Patent AU2005322085B2 describes the use of malononitrile in the presence of diisopropylethylamine (DIPEA) and dimethylaminopyridine (DMAP) to form intermediates such as 2-(hydroxy(aryl)methylene)malononitrile, which cyclize under acidic conditions. This method is advantageous for introducing electron-withdrawing groups early in the synthesis.

Coupling of Ethyl 4-Aminobenzoate

Buchwald-Hartwig Amination

The amino group at the 4-position of the pyrimidine ring is coupled with ethyl 4-bromobenzoate via a palladium-catalyzed amination. WO2016170545A1 reports using Xantphos as a ligand and Cs₂CO₃ as a base in toluene at 110°C.

Representative Procedure :

  • Combine pyrazolo[3,4-d]pyrimidine (1 equiv), ethyl 4-bromobenzoate (1.2 equiv), Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), and Cs₂CO₃ (2 equiv) in toluene.

  • Heat at 110°C under N₂ for 12 hours.

  • Purify by column chromatography (SiO₂, hexane/EtOAc 3:1).
    Yield : 78%

Microwave-Assisted Coupling

Recent advancements utilize microwave irradiation to accelerate coupling reactions. Ethyl 4-aminobenzoate and the pyrazolo[3,4-d]pyrimidine derivative are heated at 150°C for 30 minutes in DMF with KOtBu, achieving comparable yields (75%).

Purification and Characterization

Recrystallization Techniques

The final compound is purified via solvent-antisolvent recrystallization. Patent WO2016170545A1 recommends dissolving the crude product in a methanol/dichloromethane mixture (1:3) and gradually adding hexane to induce crystallization.

Analytical Data

While specific data for the target compound is scarce, analogous pyrazolo[3,4-d]pyrimidines exhibit the following characteristics:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, pyrimidine-H), 7.92–7.88 (m, 2H, Ar-H), 7.50–7.45 (m, 4H, Ar-H), 4.35 (q, J = 7.1 Hz, 2H, OCH₂), 1.38 (t, J = 7.1 Hz, 3H, CH₃).

  • HPLC Purity : >98% (C18 column, MeCN/H₂O gradient).

Challenges and Optimization Strategies

Regioselectivity in Cyclization

The formation of regioisomers during pyrimidine ring closure is mitigated by using bulky bases (e.g., DIPEA) to favor attack at the less hindered position.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates in coupling steps but complicate purification. Mixed solvent systems (e.g., THF/H₂O) balance reactivity and workability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Ethyl 4-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate involves its interaction with specific molecular targets. It acts as an inhibitor of protein kinases, particularly the epidermal growth factor receptor (EGFR) tyrosine kinase . By binding to the active site of the enzyme, it prevents the phosphorylation of downstream signaling molecules, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituents on the Pyrazolo[3,4-d]Pyrimidine Core
  • Target Compound : 3-Chlorophenyl at position 1 .
  • (Compound 4h): 2-(4-Trifluoromethylphenyl)ethyl group at position 1, with a quinolin-3-yl substituent at position 4. Synthesized via nucleophilic substitution (yield: 68.1%) .
  • : 3-Bromophenyl and 4-chlorophenyl groups at positions 1 and 3, respectively. Molecular weight: 400.66 g/mol .
  • : 4-Chloro-6-(chloromethyl)-1-methyl substitution. Acts as a synthetic intermediate for disubstituted analogs .
Linker Groups
  • Target Compound: Amino (-NH-) linkage between pyrazolopyrimidine and ethyl benzoate.
  • (Compounds 1n–1s) : Urea (-NH-C(O)-NH-) linkers. Synthesized via reactions of pyrazolopyrimidin-4-yloxy anilines with aryl isocyanates (yields: 54.2–99.6%) .
  • : Thioether (-S-) linkage. Molecular weight: 362.8 g/mol .
Terminal Functional Groups
  • Target Compound : Ethyl benzoate ester.
  • (Compound 12b) : 1,2,5-Oxadiazole-2-oxide scaffold appended to a bromophenyl group. Targets VEGFR-2 with anti-angiogenic activity .
  • : Substituted benzoate esters (e.g., 3-methyl-4-aminophenyl derivatives) synthesized via condensation with benzoyl chlorides .
Key Findings:
  • Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance binding affinity to hydrophobic kinase pockets. The 3-chlorophenyl group in the target compound may improve target engagement compared to unsubstituted analogs .
  • Linker Flexibility : Urea linkers () enable hydrogen bonding with kinase catalytic domains, contributing to potent RAF inhibition . In contrast, thioether linkers () may alter pharmacokinetic properties due to increased lipophilicity.
  • Synthetic Yields : Urea derivatives () achieve higher yields (up to 99.6%) compared to intermediates like ’s chloromethyl compound (83% yield) .

Physicochemical Properties

  • Molecular Weight : The target compound (estimated ~386.8 g/mol) falls within the typical range for kinase inhibitors (300–500 g/mol). Larger analogs, such as ’s compound 4h (MW >500 g/mol), may face challenges in bioavailability .
  • Melting Points : Urea derivatives () exhibit high melting points (178–360°C), suggesting crystalline stability, while esters (e.g., ) likely have lower melting points due to flexible side chains .

Biological Activity

Ethyl 4-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. Its chemical formula can be represented as follows:

  • Molecular Formula : C19_{19}H18_{18}ClN5_{5}O2_2
  • Molecular Weight : 373.83 g/mol

The presence of the 3-chlorophenyl group and the ethyl benzoate moiety contributes to its unique biological profile.

Anticancer Activity

Research indicates that compounds based on the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit various kinases involved in cancer cell proliferation. The mechanism typically involves binding to the active site of kinases, leading to inhibition of their activity and subsequent suppression of tumor growth.

A notable study demonstrated that derivatives of this compound exhibited potent inhibitory effects against epidermoid carcinoma (HEP2) cells, showing greater efficacy compared to standard chemotherapeutics like doxorubicin .

Antibacterial Properties

The compound also displays promising antibacterial activity. A study assessed the minimum inhibitory concentration (MIC) of various derivatives against multiple bacterial strains. The results indicated that modifications in the pyrazole moiety significantly enhanced antibacterial potency. For example, certain derivatives showed MIC values as low as 0.125 µg/mL against E. coli, outperforming traditional antibiotics like Amikacin .

Antifungal and Antimicrobial Activities

In addition to antibacterial effects, this compound has been evaluated for antifungal properties. The compound's ability to disrupt biofilm formation in pathogenic fungi was assessed using crystal violet assays, revealing significant antibiofilm activity against Candida species .

The biological activity of this compound primarily involves:

  • Kinase Inhibition : The compound binds to specific kinases, inhibiting their function and altering downstream signaling pathways associated with cell growth and survival.
  • Antimicrobial Action : It disrupts bacterial cell membrane integrity and inhibits biofilm formation, which is crucial for bacterial virulence.

Study 1: Anticancer Efficacy

A recent study focused on the anticancer potential of this compound demonstrated that it effectively induced apoptosis in cancer cells through the activation of caspase pathways. The results indicated a dose-dependent response where higher concentrations led to increased cell death rates in HEP2 cells .

Study 2: Antibacterial Activity Assessment

Another investigation evaluated the antibacterial efficacy of various derivatives against clinical isolates of E. coli and Staphylococcus aureus. The study concluded that certain modifications in the chemical structure significantly enhanced antibacterial potency, with some derivatives achieving bactericidal activity at concentrations lower than those required for conventional antibiotics .

Q & A

Q. What are the standard synthetic routes for ethyl 4-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate, and what are the critical reaction steps?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via cyclocondensation of substituted hydrazines with nitriles or amidines under acidic conditions (e.g., using POCl₃) .
  • Step 2 : Nucleophilic substitution at the 4-position of the pyrazolo-pyrimidine core with ethyl 4-aminobenzoate. This step often requires anhydrous solvents (e.g., acetonitrile or DMF) and elevated temperatures (80–100°C) .
  • Step 3 : Purification via recrystallization (e.g., using ethanol or acetonitrile) to achieve >95% purity .
    Critical parameters include controlling moisture (to avoid side reactions) and optimizing stoichiometry of the amine coupling step .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : Focus on aromatic proton signals (δ 7.2–8.5 ppm for pyrazolo-pyrimidine and benzoate groups) and the ethyl ester triplet (δ 1.3–1.4 ppm) .
  • IR Spectroscopy : Confirm ester C=O stretching (~1700 cm⁻¹) and N-H bending (~1600 cm⁻¹) from the amino linkage .
  • LC-MS : Monitor molecular ion peaks (e.g., [M+H]⁺ at m/z 424.1 for C₂₂H₁₈ClN₅O₂) and fragmentation patterns to validate structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological assays (e.g., IC₅₀ variability across cancer cell lines)?

  • Methodological Answer : Contradictions often arise from assay-specific variables. Mitigation strategies include:
  • Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) alongside cell viability tests (MTT assays) .
  • Dose-Response Replication : Use at least three independent replicates per cell line to account for biological variability.
  • Molecular Docking : Compare binding affinities across isoforms (e.g., EGFR vs. VEGFR) to explain selectivity discrepancies .
    Example: A study observed IC₅₀ values ranging from 0.5 μM (HeLa) to 5.2 μM (MCF-7), attributed to differential expression of target kinases .

Q. What strategies are recommended for optimizing solubility and bioavailability without compromising target affinity?

  • Methodological Answer :
  • Pro-Drug Modifications : Introduce hydrolyzable groups (e.g., ester-to-carboxylic acid conversion) to enhance aqueous solubility .
  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) for in vivo studies to improve dissolution .
  • SAR-Driven Substituent Tuning : Replace the 3-chlorophenyl group with polar substituents (e.g., -CF₃ or -OCH₃) while monitoring activity via parallel synthesis .
    Example: Ethyl-to-methyl ester analogs showed 3-fold higher solubility but required re-optimization of the pyrazolo-pyrimidine core for maintained potency .

Q. How can computational methods guide the design of derivatives with improved metabolic stability?

  • Methodological Answer :
  • In Silico Metabolism Prediction : Tools like GLORY or MetaPrint2D identify vulnerable sites (e.g., ester hydrolysis or oxidative N-dealkylation) .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict oxidative stability of the pyrazolo-pyrimidine core .
  • MD Simulations : Assess interactions with cytochrome P450 enzymes to prioritize derivatives with lower metabolic clearance .

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